Isotiocianato de ciclopropilo

Descripción general

Descripción

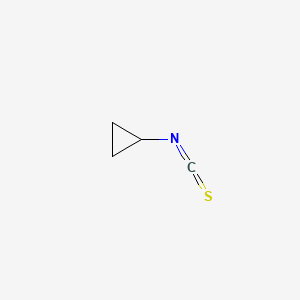

Cyclopropyl isothiocyanate is an organic compound with the molecular formula C₄H₅NS. It belongs to the class of isothiocyanates, which are characterized by the presence of the isothiocyanate group (N=C=S). This compound is known for its broad-spectrum antimicrobial properties and has been shown to inhibit the growth of various microorganisms, including gram-negative bacteria and leukemia cells .

Aplicaciones Científicas De Investigación

Cyclopropyl isothiocyanate has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Cyclopropyl isothiocyanate, also known as Isothiocyanatocyclopropane, is a member of the isothiocyanates (ITCs) family . ITCs are known to govern many intracellular targets, including cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis .

Mode of Action

The mode of action of Cyclopropyl isothiocyanate involves several mechanisms. These include the inhibition of cytochrome P450 enzymes for carcinogen activation, induction of phase II enzymes for detoxification of carcinogens, induction of cell cycle arrest and apoptosis , and induction of anti-inflammatory activity .

Biochemical Pathways

Isothiocyanates, including Cyclopropyl isothiocyanate, exhibit various biological characteristics, including antimicrobial , anti-inflammatory , and anticancer properties . They modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

It is known that isothiocyanates are metabolized by themercapturic acid pathway , which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Result of Action

The molecular and cellular effects of Cyclopropyl isothiocyanate’s action are primarily related to its anticancer properties. It has been shown that isothiocyanates can induce apoptosis and inhibit cell growth . The covalent binding to certain protein targets by ITCs seems to play an important role in ITC-induced apoptosis and cell growth inhibition .

Action Environment

The action environment of Cyclopropyl isothiocyanate is influenced by various factors. According to the safety data sheet, it is a flammable liquid and vapor , and it is toxic if swallowed or inhaled . It is also noted that it is moisture sensitive and may cause a lachrymator effect (substance which increases the flow of tears) . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental conditions such as temperature, humidity, and exposure to light.

Análisis Bioquímico

Biochemical Properties

Isothiocyanatocyclopropane plays a significant role in biochemical reactions, particularly due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, isothiocyanatocyclopropane can interact with cysteine residues in proteins, leading to the formation of thiocarbamates. These interactions can result in the inhibition or modification of enzyme activity, impacting various biochemical pathways .

Cellular Effects

Isothiocyanatocyclopropane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in certain cell types by activating caspases and promoting the release of cytochrome c from mitochondria. Additionally, isothiocyanatocyclopropane can modulate the expression of genes involved in oxidative stress responses and detoxification pathways .

Molecular Mechanism

At the molecular level, isothiocyanatocyclopropane exerts its effects through covalent modification of biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, isothiocyanatocyclopropane can inhibit the activity of glutathione S-transferase by forming a covalent bond with its active site cysteine residue. This inhibition can disrupt the detoxification of reactive oxygen species and other harmful compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isothiocyanatocyclopropane can vary over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or prolonged storage. Long-term exposure to isothiocyanatocyclopropane has been shown to cause sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of isothiocyanatocyclopropane in animal models are dose-dependent. At low doses, the compound can induce beneficial effects such as enhanced detoxification and protection against oxidative stress. At high doses, isothiocyanatocyclopropane can exhibit toxic effects, including liver damage and disruption of metabolic processes. These adverse effects are often associated with the compound’s ability to form covalent bonds with essential biomolecules .

Metabolic Pathways

Isothiocyanatocyclopropane is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress responses. It can interact with enzymes such as glutathione S-transferase and cytochrome P450, influencing the metabolism of various endogenous and exogenous compounds. These interactions can alter metabolic flux and the levels of key metabolites .

Transport and Distribution

Within cells and tissues, isothiocyanatocyclopropane is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, isothiocyanatocyclopropane can bind to albumin in the bloodstream, facilitating its transport to target tissues .

Subcellular Localization

Isothiocyanatocyclopropane exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Post-translational modifications and targeting signals play a crucial role in determining the subcellular localization of isothiocyanatocyclopropane, thereby affecting its interactions with biomolecules and its overall biochemical activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclopropyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with carbon disulfide and a base such as triethylamine to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurizing agent like tosyl chloride to yield the desired isothiocyanate . Another method involves the reaction of cyclopropylamine with phenyl chlorothionoformate in the presence of solid sodium hydroxide .

Industrial Production Methods: Industrial production of isothiocyanatocyclopropane typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Cyclopropyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

Addition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form heterocyclic compounds.

Oxidation Reactions: It can be oxidized to form sulfonyl derivatives under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reaction Conditions: Typically carried out at room temperature or under mild heating, often in the presence of a catalyst.

Major Products:

Thioureas: Formed from the reaction with amines

Thiocarbamates: Formed from the reaction with alcohols

Heterocyclic Compounds: Formed from cycloaddition reactions

Comparación Con Compuestos Similares

- Allylisothiocyanate

- Phenylisothiocyanate

- Benzylisothiocyanate

Actividad Biológica

Cyclopropyl isothiocyanate (CPI) is a compound of interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of CPI, focusing on its mechanisms, effects on various biological targets, and potential therapeutic applications.

CPI is an isothiocyanate, a class of compounds known for their reactive sulfur-containing groups. The synthesis of CPI can be achieved through several methods, including the reaction of cyclopropylamine with thiophosgene or by the reaction of cyclopropylcarbinyl thiocyanate with various reagents. These synthetic routes allow for the production of CPI in a laboratory setting, facilitating its study in biological contexts .

Mechanisms of Biological Activity

CPI exhibits several mechanisms through which it exerts its biological effects:

- Enzyme Inhibition : CPI has been shown to inhibit various enzymes by covalently modifying cysteine residues within their active sites. This mechanism is common among isothiocyanates and contributes to their potential anticancer properties.

- Induction of Apoptosis : Similar to other isothiocyanates, CPI may induce apoptosis in cancer cells by modulating cellular signaling pathways. This includes the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

- Antioxidant Activity : Isothiocyanates, including CPI, have demonstrated antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Biological Activities

The biological activities associated with CPI include:

- Anticancer Activity : CPI has shown promise in preclinical studies as an anticancer agent. It has been reported to inhibit the growth of various cancer cell lines, including RKO (colon cancer), A-549 (lung cancer), and MCF-7 (breast cancer). For instance, treatment with CPI resulted in significant cytotoxicity against these cell lines, demonstrating its potential as a chemotherapeutic agent .

- Antimicrobial Properties : CPI exhibits antimicrobial activity against various pathogens. Studies have indicated that it can effectively inhibit the growth of bacteria such as Staphylococcus aureus and fungi, suggesting its potential use as a natural preservative or therapeutic agent against infections .

- Leishmanicidal Activity : Recent studies have evaluated the leishmanicidal effects of CPI against Leishmania mexicana. The compound showed significant activity, with IC50 values indicating potent effects at low concentrations .

Table 1: Summary of Biological Activities of Cyclopropyl Isothiocyanate

| Activity Type | Model Organism/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | RKO (colon cancer) | 100 µM | |

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | |

| Leishmanicidal | Leishmania mexicana | < 1 µM |

Case Study: Anticancer Effects

A study investigating the effects of CPI on RKO cell lines revealed that treatment with 100 µM resulted in a 70% reduction in cell viability after 48 hours. This study utilized the MTS assay to determine cytotoxicity and highlighted the potential for CPI as a lead compound in anticancer drug development .

Case Study: Antimicrobial Efficacy

In another investigation, CPI was tested against Staphylococcus aureus, showing significant inhibition at concentrations as low as 50 µg/mL. This suggests that CPI could be explored further for applications in food preservation or clinical settings to combat bacterial infections .

Propiedades

IUPAC Name |

isothiocyanatocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c6-3-5-4-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFBQFKZKSSODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205168 | |

| Record name | Cyclopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56601-42-4 | |

| Record name | Cyclopropyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56601-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056601424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main aroma characteristics of Cyclopropyl Isothiocyanate, and in which plant oils is it predominantly found?

A1: Cyclopropyl Isothiocyanate contributes to pungent, pickled, and fishy aromas. It is a key odorant found in fragrant Brassica species seed oils, specifically rapeseed (Brassica napus) and mustard seeds (Brassica juncea) oils. []

Q2: How does the aroma profile of Cyclopropyl Isothiocyanate compare between rapeseed and mustard seed oils?

A2: While present in both, Cyclopropyl Isothiocyanate is found in higher concentrations in mustard seed oil compared to rapeseed oil, contributing to the stronger pungent, pickled, and fishy notes characteristic of mustard oil. []

Q3: What other volatile compounds are found alongside Cyclopropyl Isothiocyanate in instant pickled mustard tuber?

A3: Instant pickled mustard tuber contains a complex mixture of volatiles. Alongside Cyclopropyl Isothiocyanate, other identified compounds include Allyl Isothiocyanate, p-propenylanisole, Benzyl Isothiocyanate, and Dimethyl Trisulfide, among others. These compounds belong to various chemical classes, including hydrocarbons, alcohols, ethers, aldehydes, acids, esters, phenols, and sulfur-containing compounds. []

Q4: How does the concentration of Cyclopropyl Isothiocyanate change when mustard tuber is processed into instant pickled mustard tuber?

A4: Research suggests that the processing of raw mustard tuber into instant pickled mustard tuber leads to a decrease in the relative concentration of Cyclopropyl Isothiocyanate. In raw mustard tuber, it constitutes 6.10% of the volatile compounds, while in instant pickled mustard tuber, its concentration drops, with p-propenylanisole becoming the dominant volatile compound. []

Q5: Has the vibrational structure of Cyclopropyl Isothiocyanate been studied, and if so, what spectroscopic techniques were used?

A5: Yes, the vibrational spectra and structure of Cyclopropyl Isothiocyanate have been investigated using Far Infrared Spectroscopy. This technique is particularly useful for analyzing large amplitude anharmonic vibrations in molecules. []

Q6: What are the major degradation products of Cyclopropyl Isothiocyanate in aqueous solutions?

A6: Studies have identified Allyl thiocyanate and Cyclopropyl Isothiocyanate as the main degradation products of Allyl Isothiocyanate in aqueous solutions. The formation of these compounds was observed to increase over time as Allyl Isothiocyanate degrades. Analytical techniques like LC-MS and GC-MS were employed to identify these degradation products. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.